![molecular formula C5H10F2Si B11719623 [(1E)-1,2-difluoroethenyl]trimethylsilane](/img/structure/B11719623.png)
[(1E)-1,2-difluoroethenyl]trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1E)-1,2-difluoroethenyl]trimethylsilane is an organosilicon compound characterized by the presence of a difluoroethenyl group attached to a trimethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-1,2-difluoroethenyl]trimethylsilane typically involves the reaction of difluoroethylene with trimethylsilyl chloride in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process can be carried out at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
[(1E)-1,2-difluoroethenyl]trimethylsilane undergoes several types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Addition Reactions: The difluoroethenyl group can participate in addition reactions with various electrophiles and nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form difluoroethenylsilane oxides or reduction to form difluoroethenylsilane hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide are commonly used.
Addition Reactions: Electrophiles like bromine or nucleophiles like Grignard reagents are employed.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted silanes, difluoroethenyl derivatives, and silane oxides or hydrides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[(1E)-1,2-difluoroethenyl]trimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals, materials science, and as a precursor in the manufacture of advanced polymers and coatings.
Mechanism of Action
The mechanism by which [(1E)-1,2-difluoroethenyl]trimethylsilane exerts its effects involves the interaction of its difluoroethenyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates during chemical reactions. The pathways involved include nucleophilic attack on the silicon atom and electrophilic addition to the difluoroethenyl group.
Comparison with Similar Compounds
Similar Compounds
(Trifluoromethyl)trimethylsilane: Known for its use in trifluoromethylation reactions.
(Chlorodifluoromethyl)trimethylsilane: Utilized in difluoroolefination reactions.
(Bromodifluoromethyl)trimethylsilane: Employed as a difluorocarbene precursor.
Uniqueness
[(1E)-1,2-difluoroethenyl]trimethylsilane is unique due to its specific difluoroethenyl group, which imparts distinct reactivity and stability compared to other fluorinated silanes. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C5H10F2Si |
|---|---|
Molecular Weight |
136.21 g/mol |
IUPAC Name |
[(E)-1,2-difluoroethenyl]-trimethylsilane |
InChI |
InChI=1S/C5H10F2Si/c1-8(2,3)5(7)4-6/h4H,1-3H3/b5-4+ |
InChI Key |
CVBSOTGZVNQANI-SNAWJCMRSA-N |
Isomeric SMILES |
C[Si](C)(C)/C(=C/F)/F |
Canonical SMILES |
C[Si](C)(C)C(=CF)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,7-Dimethoxy-2-methyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B11719550.png)
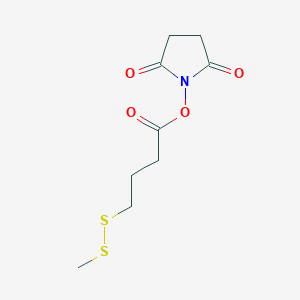
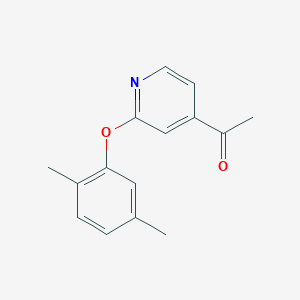
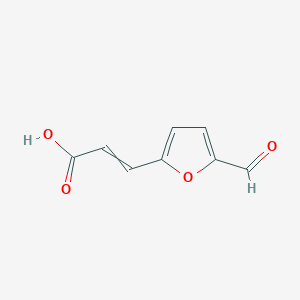
![5-(2,4-Dimethoxybenzyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole](/img/structure/B11719582.png)
![((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)hydrazine hydrochloride](/img/structure/B11719583.png)
![2-(4-Methoxyphenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11719593.png)
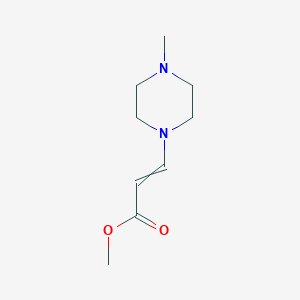

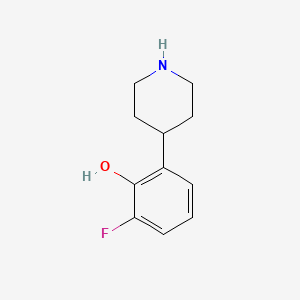
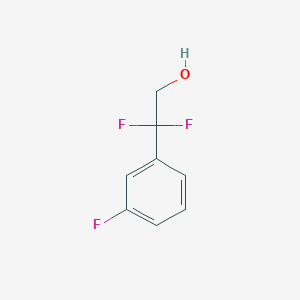
![1-Chloro-4-[(2-methylpropan-2-yl)oxy]but-3-en-2-one](/img/structure/B11719617.png)
![2-Chloro-6-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11719634.png)
